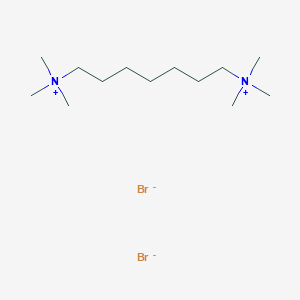

Bis-1,7-(trimethylammonium)hepyl Dibromide

描述

准备方法

合成路线和反应条件

JWH 081 6-甲氧基萘异构体的合成涉及在合适的催化剂存在下,6-甲氧基-1-萘醛与 1-戊基吲哚反应。该反应通常在甲苯或二氯甲烷等有机溶剂中回流条件下进行。 然后使用柱层析法纯化产物,以获得高纯度的目标化合物 .

工业生产方法

JWH 081 6-甲氧基萘异构体的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保最大产量和纯度。 使用自动化反应器和连续流系统可以提高生产过程的效率 .

化学反应分析

反应类型

JWH 081 6-甲氧基萘异构体经历各种化学反应,包括:

氧化: 该化合物可以用高锰酸钾或三氧化铬等氧化剂氧化。

还原: 可以使用氢化铝锂或硼氢化钠等还原剂进行还原反应。

常见试剂和条件

氧化: 酸性或中性条件下的高锰酸钾。

还原: 无水乙醚中的氢化铝锂。

取代: 在催化剂存在下,使用溴或氯进行卤化.

形成的主要产物

氧化: 形成羧酸或酮。

还原: 形成醇或胺。

取代: 形成卤代衍生物.

科学研究应用

Organic Synthesis

Reagent in Chemical Reactions

Bis-1,7-(trimethylammonium)heptyl dibromide serves as a reagent in organic synthesis , particularly in the formation of complex molecules. Its ability to act as a nucleophile allows it to participate in various substitution reactions, making it valuable for synthesizing other organic compounds .

Building Block for Pharmaceuticals

The compound is utilized as a building block in the pharmaceutical industry due to its cationic nature, which can enhance the solubility and bioavailability of drug candidates. This feature is particularly important when designing drugs that target biological membranes .

Biological Research

Membrane Interaction Studies

Due to its unique structure, Bis-1,7-(trimethylammonium)heptyl dibromide is often employed in studies related to membrane proteins and ion channels . It integrates into lipid bilayers, influencing membrane fluidity and protein functionality. This characteristic is crucial for understanding drug-membrane interactions and cellular processes .

Pharmacological Applications

The compound acts as a competitive antagonist at the neuromuscular junction , similar to heptamethonium bromide. It binds reversibly to acetylcholine receptors on muscle membranes, inhibiting muscle contraction. This property has implications for pharmacological research, particularly in developing muscle relaxants and studying neuromuscular disorders .

Case Study 1: Membrane Permeability

A study investigated the effects of Bis-1,7-(trimethylammonium)heptyl dibromide on the permeability of lipid membranes. The results indicated that the compound significantly increased membrane permeability, facilitating the transport of ions across the membrane. This finding suggests potential applications in drug delivery systems where enhanced membrane penetration is desired.

Case Study 2: Ion Channel Modulation

Research has demonstrated that Bis-1,7-(trimethylammonium)heptyl dibromide can modulate ion channel activity in neuronal cells. By altering the ionic environment around these channels, the compound influences neuronal excitability and synaptic transmission. Such effects are vital for understanding neurological diseases and developing therapeutic strategies .

作用机制

相似化合物的比较

类似化合物

JWH 018: 另一种对 CB1 和 CB2 受体具有高亲和力的合成大麻素。

JWH 073: 结构相似,但烷基链长度不同。

JWH 250: 萘环上含有不同的取代基.

独特性

JWH 081 6-甲氧基萘异构体之所以独特,是因为萘环上甲氧基的位置不同,这影响了它在カンナビノイド受体上的结合亲和力和活性。 这种结构变化允许研究结构-活性关系,并开发具有特定受体亲和力的新型合成大麻素 .

生物活性

Bis-1,7-(trimethylammonium)hepyl dibromide, a quaternary ammonium compound, has garnered attention due to its potential biological activities, particularly in antimicrobial and neuromodulatory contexts. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : trimethyl-[7-(trimethylazaniumyl)heptyl]azanium;dibromide

- CAS Number : 56971-24-5

- Molecular Formula : C13H32N2.2Br

- Molecular Weight : 355.23 g/mol

The biological activity of this compound primarily stems from its interaction with cellular membranes and receptors:

- Antimicrobial Activity : As a quaternary ammonium compound (QAC), it exhibits significant antimicrobial properties against a variety of pathogens. The mechanism involves electrostatic interactions between the positively charged ammonium groups and negatively charged components of microbial membranes. This leads to membrane disruption, increased permeability, and ultimately cell lysis .

- Neuromodulatory Effects : The compound also acts as a ganglionic blocker by targeting neuronal nicotinic acetylcholine receptors (nAChRs). This blockade inhibits both sympathetic and parasympathetic nervous system activities, influencing cardiovascular and gastrointestinal functions .

Antimicrobial Efficacy

Table 1 summarizes the minimum inhibitory concentration (MIC) values for various microorganisms tested against this compound.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Candida albicans | 4 |

These results indicate that the compound is particularly effective against Gram-positive bacteria and fungi.

Neuromodulatory Activity

Research has demonstrated that this compound exhibits an allosteric modulation effect on muscarinic receptors. In studies involving guinea pig atria:

- The compound showed a 32-fold cardioselectivity compared to other agents.

- It was found to slow the dissociation rate of radiolabeled ligands from nAChRs, indicating a strong binding affinity .

Case Study 1: Antimicrobial Application in Clinical Settings

A study conducted in a hospital setting evaluated the effectiveness of this compound in disinfecting surfaces contaminated with nosocomial pathogens. The results indicated a significant reduction in pathogen load within minutes of application, supporting its use as an effective disinfectant in healthcare environments.

Case Study 2: Neurological Effects in Animal Models

In animal models, administration of this compound resulted in observable changes in heart rate and gastrointestinal motility. These effects were consistent with its action as a ganglionic blocker, demonstrating its potential therapeutic applications in managing autonomic dysregulation .

属性

IUPAC Name |

trimethyl-[7-(trimethylazaniumyl)heptyl]azanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N2.2BrH/c1-14(2,3)12-10-8-7-9-11-13-15(4,5)6;;/h7-13H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBNKSCGJOBFNU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCCCC[N+](C)(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6810-45-3 (Parent) | |

| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50972440 | |

| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56971-24-5 | |

| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。